
1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- is an organic compound with a complex structure that includes a ketone, an ester, and an amine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- can be synthesized through several methods. One common approach involves the reaction of 1-phenyl-2-propanone with acetic anhydride and an amine under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amine group can participate in substitution reactions, forming new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1-propanone: Another related compound, differing mainly in the position and type of functional groups.
Uniqueness
1-Propanone, 3-(acetyloxy)-2-amino-2-methyl-1-phenyl- is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C12H15NO3 |
|---|---|
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
(2-amino-2-methyl-3-oxo-3-phenylpropyl) acetate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)16-8-12(2,13)11(15)10-6-4-3-5-7-10/h3-7H,8,13H2,1-2H3 |
Clave InChI |
KGUUMGWIXIGYOP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC(C)(C(=O)C1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



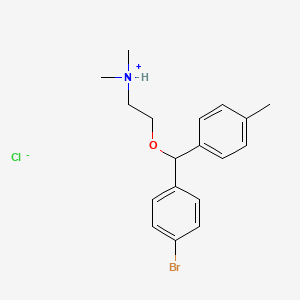
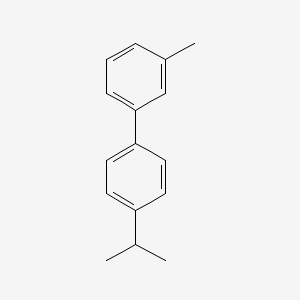



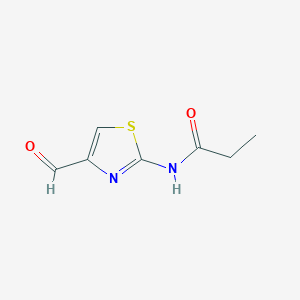



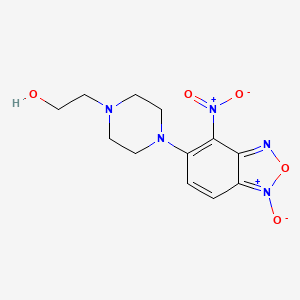
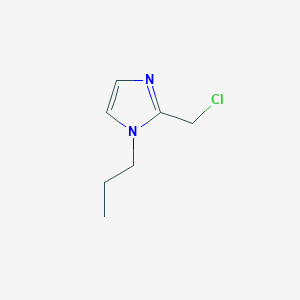
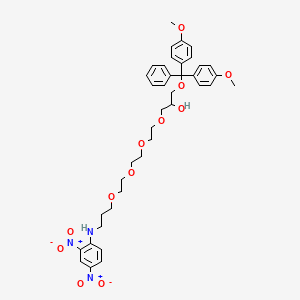
![(2E)-2-Cyano-2-[(2-propyn-1-yloxy)imino]acetamide](/img/structure/B13789513.png)
